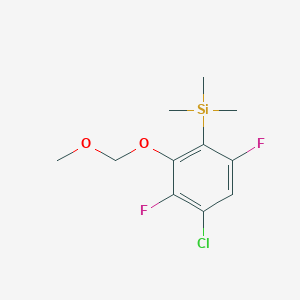
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a chloro group, two fluoro groups, a methoxymethoxy group, and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction.
Silylation: Introduction of the trimethylsilyl group using a silylating agent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can lead to the formation of quinones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, while in materials science, it may participate in polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2,5-difluoro-3-(trifluoromethylthio)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene
Uniqueness
1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is unique due to the presence of the methoxymethoxy and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
749230-41-9 |
|---|---|
Molekularformel |
C11H15ClF2O2Si |
Molekulargewicht |
280.77 g/mol |
IUPAC-Name |
[4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
ZZTJYJUUUXWVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




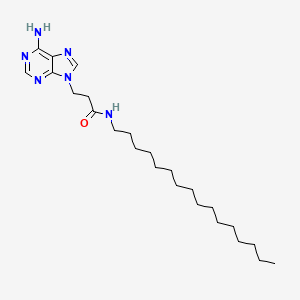

![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
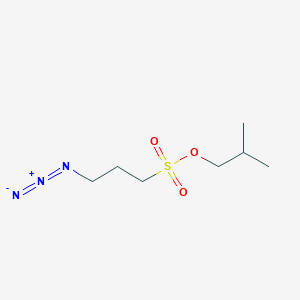
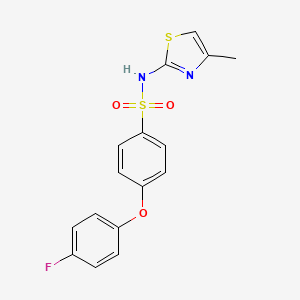
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)
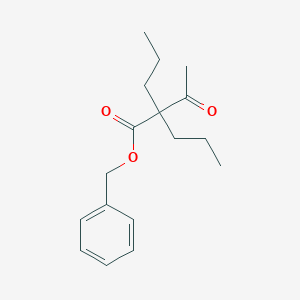
![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
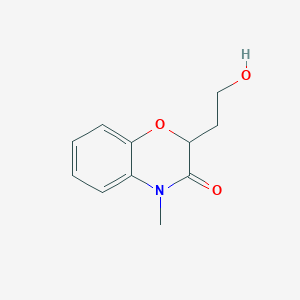
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
